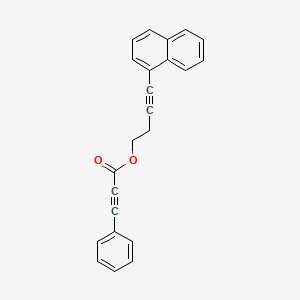
1-Benzyl-2-hexyl-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-hexyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a hexyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-hexyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-2-hexyl-4-methylbenzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitrobenzene derivatives, sulfonic acids, chlorobenzenes.
Aplicaciones Científicas De Investigación
1-Benzyl-2-hexyl-4-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-hexyl-4-methylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
1-Benzyl-4-methylbenzene: Similar structure but lacks the hexyl group.
2-Hexylbenzene: Similar structure but lacks the benzyl and methyl groups.
4-Methyl-2-hexylbenzene: Similar structure but lacks the benzyl group.
Uniqueness: 1-Benzyl-2-hexyl-4-methylbenzene is unique due to the presence of all three substituents (benzyl, hexyl, and methyl) on the benzene ring.
Propiedades
Número CAS |
917774-33-5 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-benzyl-2-hexyl-4-methylbenzene |
InChI |
InChI=1S/C20H26/c1-3-4-5-9-12-19-15-17(2)13-14-20(19)16-18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3 |
Clave InChI |
NDSWRSNIUDFMFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=CC(=C1)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


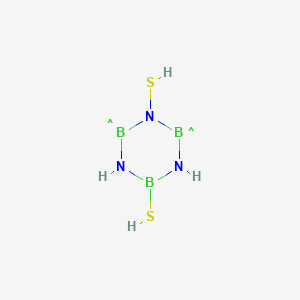
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
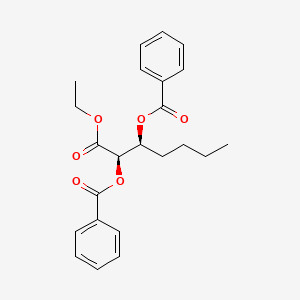
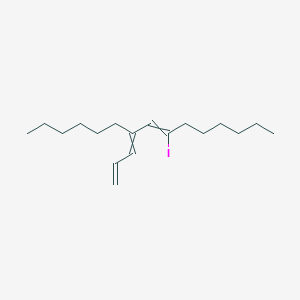
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
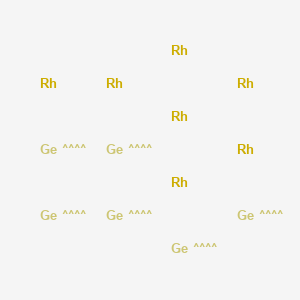
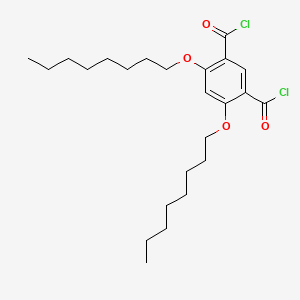
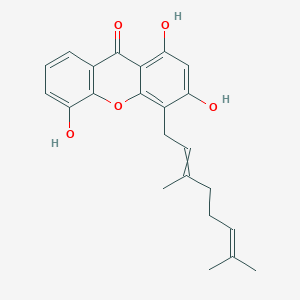
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
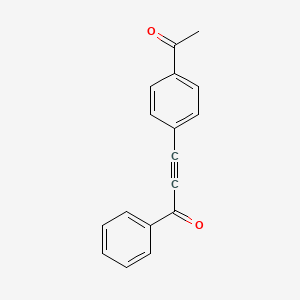

![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
